2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a thiophene ring, and an acetamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Acetamide Group Addition: The final step involves the acylation of the quinazolinone-thiophene intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thiophene ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(17-7-5-12-6-8-22-10-12)9-19-11-18-14-4-2-1-3-13(14)16(19)21/h1-4,6,8,10-11H,5,7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQMDCIVQXMDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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